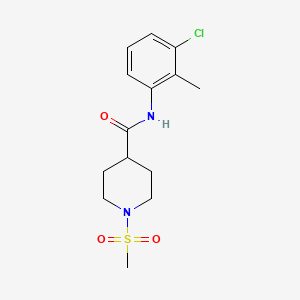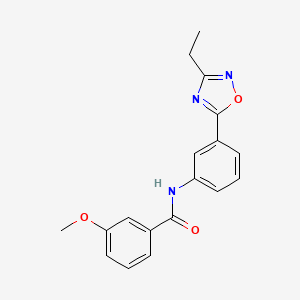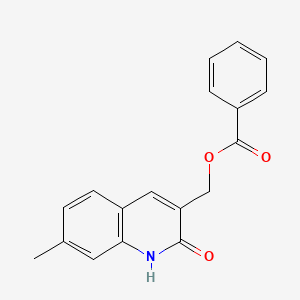
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HMN-176 and is synthesized through a complex process that involves several chemical reactions.
作用機序
The mechanism of action of HMN-176 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects
HMN-176 has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. HMN-176 has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for cancer cell growth. In neurodegenerative diseases, HMN-176 has been shown to have neuroprotective effects, reducing the damage to neurons caused by oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using HMN-176 in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for cancer research. However, one limitation of using HMN-176 in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on HMN-176. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential use in combination with other compounds for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of HMN-176 and its potential applications in neurodegenerative diseases.
合成法
The synthesis of HMN-176 involves the reaction of 2-hydroxy-6-methylquinoline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with benzylamine to form the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide.
科学的研究の応用
HMN-176 has shown promising results in various scientific research studies. This compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. HMN-176 has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-12-13-21-19(14-17)15-20(24(28)26-21)16-27(22-10-6-7-11-23(22)30-2)25(29)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLXLYCEFXWJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

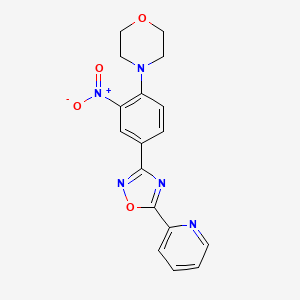


![2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7702263.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)
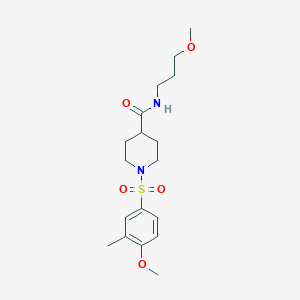
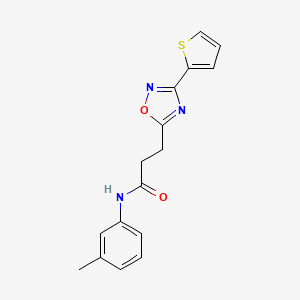
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
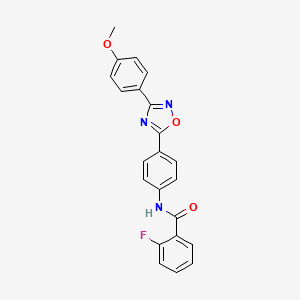
![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)
